molecular formula C11H17NO B2679727 3-[2-(Dimethylamino)phenyl]propan-1-ol CAS No. 1896345-47-3

3-[2-(Dimethylamino)phenyl]propan-1-ol

Cat. No.: B2679727
CAS No.: 1896345-47-3
M. Wt: 179.263
InChI Key: YRDXKFZTTZTKEQ-UHFFFAOYSA-N
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Description

3-[2-(Dimethylamino)phenyl]propan-1-ol is an organic compound with the molecular formula C11H17NO. It is a liquid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Dimethylamino)phenyl]propan-1-ol typically involves the reaction of 2-(dimethylamino)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures, including extraction and purification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batches, and the final product undergoes rigorous quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Dimethylamino)phenyl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(Dimethylamino)phenyl]propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(Dimethylamino)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, leading to various physiological effects. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through different pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Dimethylamino)phenyl]propan-1-ol is unique due to the presence of the dimethylamino group attached to the phenyl ring, which imparts specific chemical and biological properties. This structural feature allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications .

Biological Activity

3-[2-(Dimethylamino)phenyl]propan-1-ol, also known as 3-(dimethylamino)-1-phenylpropan-1-ol, is a synthetic organic compound characterized by a dimethylamino group and a phenylpropanol structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

  • Molecular Formula: C11H17NO
  • Molecular Weight: 195.26 g/mol
  • Structure: The compound features a tertiary amine (dimethylamino group) and an alcohol functional group, which are critical for its biological interactions.

This compound is primarily studied for its interactions with neurotransmitter systems, particularly its role as a serotonin reuptake inhibitor. This mechanism suggests potential applications in treating mood disorders such as depression and anxiety. The compound's structure allows it to interact with serotonin transporters, influencing serotonin levels in the brain, which are crucial for mood regulation.

Antidepressant Potential

Research indicates that this compound may function as a building block for compounds with antidepressant properties. Its ability to inhibit serotonin reuptake aligns it with mechanisms observed in established antidepressants like fluoxetine (Prozac) .

Histamine H3 Receptor Antagonism

Additionally, studies have explored the compound's potential as a histamine H3 receptor antagonist. This activity could contribute to cognitive enhancement and improved alertness, making it a candidate for further research in neuropharmacology.

Comparative Analysis with Related Compounds

Compound NameKey FeaturesDifferences
3-(Dimethylamino)-1-propanolLacks phenyl group; different reactivityLimited applications compared to 3-[2-Dimethylamino]phenylpropan-1-ol
1-Phenyl-2-propanolLacks dimethylamino group; affects reactivityLess versatile in pharmaceutical applications
3-(Dimethylamino)-1-phenyl-2-propanoneOxidized form; different chemical propertiesDifferent biological activities due to oxidation

The unique combination of the dimethylamino group and the phenylpropanol structure in this compound contributes to its distinct biological activities compared to similar compounds.

Study on Serotonin Reuptake Inhibition

A study published in Journal of Medicinal Chemistry investigated the effects of various derivatives of this compound on serotonin transporters. The results indicated that specific modifications to the structure enhanced inhibitory potency, suggesting pathways for developing more effective antidepressants.

Histamine H3 Antagonist Research

Another research article highlighted the compound's potential as a histamine H3 antagonist. In vitro assays showed that it effectively blocked H3 receptors, which could lead to increased neurotransmitter release and improved cognitive functions. These findings support further investigation into its therapeutic applications in cognitive disorders .

Properties

IUPAC Name

3-[2-(dimethylamino)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12(2)11-8-4-3-6-10(11)7-5-9-13/h3-4,6,8,13H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDXKFZTTZTKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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